6-Chloro-1-(methylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-(methylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications. This compound features a 9,10-dioxoanthracene core, which is common among anthraquinones . The presence of a chlorine atom and a methylamino group at specific positions on the anthracene ring system imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloroanthraquinone with methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(methylamino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives .
Scientific Research Applications
6-Chloro-1-(methylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-1-(methylamino)anthracene-9,10-dione involves its interaction with cellular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects . Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methylamino-4-bromo anthraquinone: Similar in structure but with a bromine atom instead of chlorine.
9,10-Diphenylanthracene: Lacks the chlorine and methylamino groups but shares the anthracene core.
Anthraquinone: The parent compound without any substituents.
Uniqueness
6-Chloro-1-(methylamino)anthracene-9,10-dione is unique due to the presence of both a chlorine atom and a methylamino group, which confer distinct chemical properties and reactivity. These substituents enhance its potential for various chemical reactions and biological activities compared to its analogs .
Properties
CAS No. |
61100-55-8 |
---|---|
Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
6-chloro-1-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-17-12-4-2-3-10-13(12)15(19)9-6-5-8(16)7-11(9)14(10)18/h2-7,17H,1H3 |
InChI Key |
RTHNQTXZZLIHLE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.